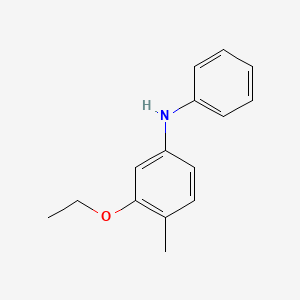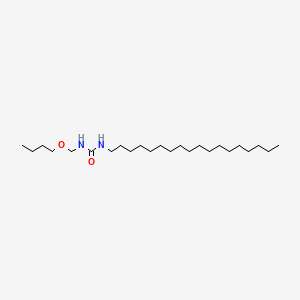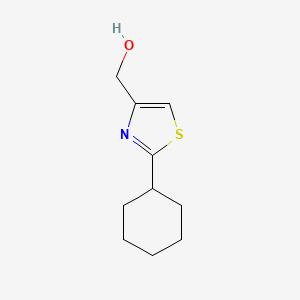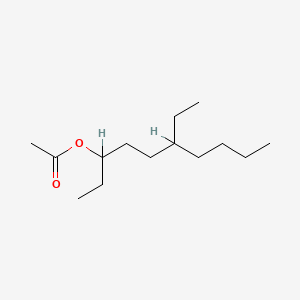
1,4-Diethyloctyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Diethyloctyl acetate: is an organic compound classified as an ester. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. The molecular formula of this compound is C14H28O2 . This compound is synthesized through the esterification of 1,4-Diethyloctanol and acetic acid.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,4-Diethyloctyl acetate can be synthesized via the Fischer esterification method. This involves reacting 1,4-Diethyloctanol with acetic acid in the presence of an acid catalyst, typically sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation. The overall reaction can be represented as: [ \text{C}8\text{H}{17}\text{OH} + \text{CH}3\text{COOH} \rightarrow \text{C}{10}\text{H}_{20}\text{O}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale esterification processes. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a heterogeneous acid catalyst, such as ion-exchange resins, can enhance the reaction rate and facilitate catalyst recovery and reuse.
Analyse Des Réactions Chimiques
Types of Reactions: 1,4-Diethyloctyl acetate primarily undergoes hydrolysis , transesterification , and reduction reactions.
Common Reagents and Conditions:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1,4-Diethyloctanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol in the presence of an acid or base catalyst.
Reduction: Using reducing agents like lithium aluminum hydride, this compound can be reduced to 1,4-Diethyloctanol.
Major Products Formed:
Hydrolysis: 1,4-Diethyloctanol and acetic acid.
Transesterification: A new ester and an alcohol.
Reduction: 1,4-Diethyloctanol.
Applications De Recherche Scientifique
1,4-Diethyloctyl acetate has various applications in scientific research, particularly in the fields of chemistry , biology , medicine , and industry .
Chemistry:
- Used as a solvent in organic synthesis due to its stability and low reactivity.
- Employed in the study of esterification and hydrolysis reactions.
Biology:
- Investigated for its potential as a bioactive compound in various biological assays.
- Used in the formulation of fragrances and flavors for biological studies.
Medicine:
- Explored for its potential therapeutic properties, particularly in drug delivery systems.
- Studied for its role in the synthesis of bioactive esters with medicinal properties.
Industry:
- Widely used in the flavor and fragrance industry due to its pleasant odor.
- Utilized as a solvent in the production of paints, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 1,4-Diethyloctyl acetate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 1,4-Diethyloctanol and acetic acid. The released 1,4-Diethyloctanol can interact with cellular membranes, potentially affecting membrane fluidity and permeability. Additionally, the acetic acid produced can participate in metabolic pathways, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Octyl acetate: An ester with a similar structure but different alkyl chain length.
Ethyl acetate: A commonly used ester with a shorter alkyl chain.
Butyl acetate: Another ester with a different alkyl chain length.
Comparison: 1,4-Diethyloctyl acetate is unique due to its specific alkyl chain length and branching, which can influence its physical and chemical properties. Compared to octyl acetate, it has a longer and more branched structure, potentially leading to different solubility and volatility characteristics. Ethyl acetate and butyl acetate, with shorter alkyl chains, are more volatile and have different solvent properties.
Propriétés
Numéro CAS |
94278-38-3 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
6-ethyldecan-3-yl acetate |
InChI |
InChI=1S/C14H28O2/c1-5-8-9-13(6-2)10-11-14(7-3)16-12(4)15/h13-14H,5-11H2,1-4H3 |
Clé InChI |
KZSOZUVVYMQOGE-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)CCC(CC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



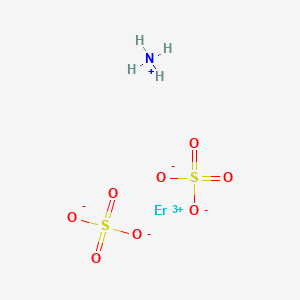
![(2,5-Dioxopyrrolidin-1-yl) 4-[(3-chloro-4-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12642276.png)
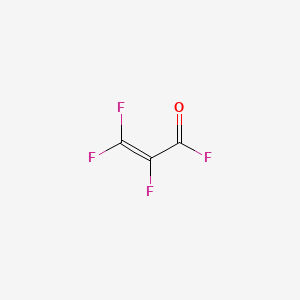
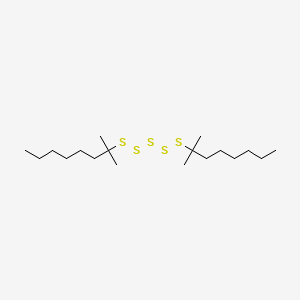
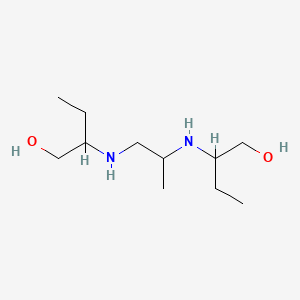

![5H-Benzocycloheptene-5-propanoic acid, 2-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-6,7,8,9-tetrahydro-5-Methyl-](/img/structure/B12642320.png)



